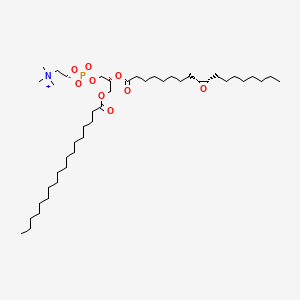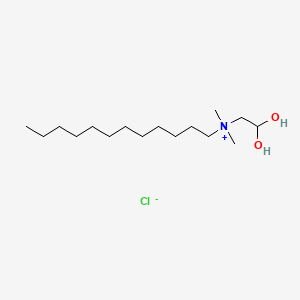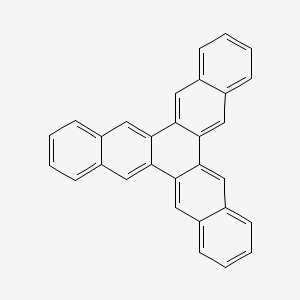![molecular formula C16H22N2O B1207757 1-Azabicyclo[2.2.2]octane-3-carboxamide, N-(2,6-dimethylphenyl)- CAS No. 69267-68-1](/img/structure/B1207757.png)
1-Azabicyclo[2.2.2]octane-3-carboxamide, N-(2,6-dimethylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azabicyclo[2.2.2]octane-3-carboxamide, N-(2,6-dimethylphenyl)-: is a compound that belongs to the class of carboxamides. Carboxamides are significant in organic and medicinal chemistry due to their utility in synthesizing peptides, lactams, and various bioactive products with anticancer, antifungal, and antibacterial properties . This compound features a bicyclic structure, which is a privileged structure found in many natural products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Azabicyclo[2.2.2]octane-3-carboxamide, N-(2,6-dimethylphenyl)- can be achieved through catalytic and non-catalytic amidation of carboxylic acid substrates . The catalytic use of 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET) has been shown to result in amide bond formation in good to excellent yields (72–95%) . The reaction typically involves the activation of the carboxylic acid to convert it into a more active intermediate, such as an anhydride, acyl imidazole, or acyl halide .
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale amidation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems could further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Azabicyclo[2.2.2]octane-3-carboxamide, N-(2,6-dimethylphenyl)- undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry: In chemistry, 1-Azabicyclo[2.2.2]octane-3-carboxamide, N-(2,6-dimethylphenyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: The compound’s bioactive properties make it a potential candidate for drug development. It has shown promise in the synthesis of bioactive products with anticancer, antifungal, and antibacterial properties .
Industry: In the industrial sector, this compound can be used in the production of various chemicals and materials. Its stability and reactivity make it suitable for various applications in chemical manufacturing.
Mécanisme D'action
The mechanism by which 1-Azabicyclo[2.2.2]octane-3-carboxamide, N-(2,6-dimethylphenyl)- exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1,4-Diazabicyclo[2.2.2]octane (DABCO): A colorless, solid organic compound used as a base, catalyst, and reagent in organic synthesis.
1,5-Diazabicyclo[3.2.2]nonane: A compound with a lower symmetry and larger size compared to DABCO.
Uniqueness: 1-Azabicyclo[2.2.2]octane-3-carboxamide, N-(2,6-dimethylphenyl)- is unique due to its specific substitution pattern and bicyclic structure. This uniqueness contributes to its distinct reactivity and bioactivity, making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
69267-68-1 |
|---|---|
Formule moléculaire |
C16H22N2O |
Poids moléculaire |
258.36 g/mol |
Nom IUPAC |
N-(2,6-dimethylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide |
InChI |
InChI=1S/C16H22N2O/c1-11-4-3-5-12(2)15(11)17-16(19)14-10-18-8-6-13(14)7-9-18/h3-5,13-14H,6-10H2,1-2H3,(H,17,19) |
Clé InChI |
HCIRLKXASKPUHN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CN3CCC2CC3 |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)C2CN3CCC2CC3 |
Numéros CAS associés |
23581-62-6 (mono-hydrochloride) |
Synonymes |
2,6-dimethylanilide quinuclidine-3-carboxylic acid hydrochloride EO 122 EO 122 monohydrochloride EO-122 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(dimethylamino)-N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]naphthalene-1-sulfonamide](/img/structure/B1207675.png)

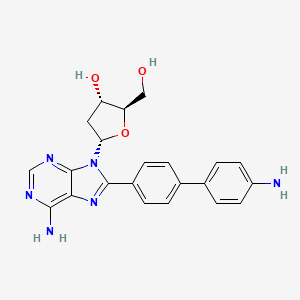
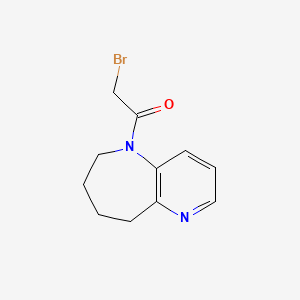
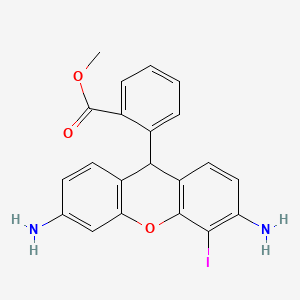
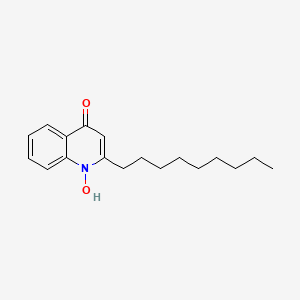
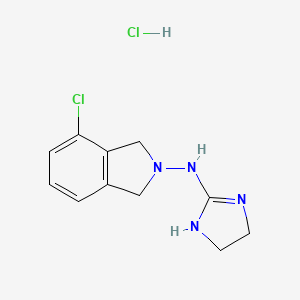
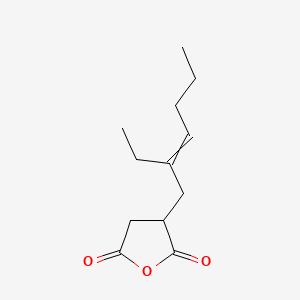
![2-[4-(3-oxo-2H-indazol-1-yl)phenyl]propanoic acid](/img/structure/B1207687.png)
